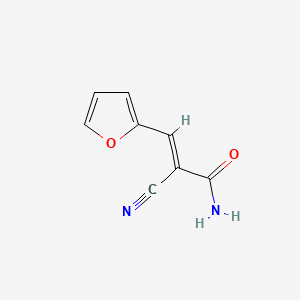
N-(2-methylbenzyl)-2-naphthalenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylbenzyl)-2-naphthalenesulfonamide, also known as MNBA, is a chemical compound that has garnered attention due to its potential applications in scientific research. MNBA belongs to a class of compounds known as sulfonamides, which have been widely used in the pharmaceutical industry for their antibacterial and antifungal properties. However, MNBA is unique in that it does not exhibit these properties. Instead, MNBA has been found to have potential applications in the field of neuroscience, specifically in the study of ion channels.
作用機序
N-(2-methylbenzyl)-2-naphthalenesulfonamide binds to a specific site on the TRPC5 channel, blocking the flow of calcium ions through the channel. This inhibition of calcium signaling can have a number of downstream effects on neuronal function, including changes in synaptic plasticity, neurotransmitter release, and gene expression.
Biochemical and Physiological Effects:
Studies have shown that N-(2-methylbenzyl)-2-naphthalenesulfonamide can have a number of effects on neuronal function. For example, N-(2-methylbenzyl)-2-naphthalenesulfonamide has been shown to reduce the excitability of neurons in the hippocampus, a brain region involved in learning and memory. Additionally, N-(2-methylbenzyl)-2-naphthalenesulfonamide has been found to reduce the release of dopamine in the striatum, a brain region involved in reward processing. These effects suggest that N-(2-methylbenzyl)-2-naphthalenesulfonamide may have potential applications in the treatment of neurological disorders such as addiction and depression.
実験室実験の利点と制限
One of the main advantages of using N-(2-methylbenzyl)-2-naphthalenesulfonamide in lab experiments is its specificity for TRPC5 channels. This allows researchers to selectively block these channels without affecting other ion channels or receptors. Additionally, N-(2-methylbenzyl)-2-naphthalenesulfonamide has been found to be relatively stable and easy to work with in vitro. However, there are also some limitations to using N-(2-methylbenzyl)-2-naphthalenesulfonamide. For example, its effects on other TRP channels have not been fully characterized, and it may have off-target effects on other proteins or signaling pathways.
将来の方向性
There are several directions for future research on N-(2-methylbenzyl)-2-naphthalenesulfonamide. One potential avenue is to investigate its effects on other TRP channels, as well as its interactions with other ion channels and receptors. Additionally, N-(2-methylbenzyl)-2-naphthalenesulfonamide could be used in animal models to investigate its potential therapeutic applications in neurological disorders. Finally, N-(2-methylbenzyl)-2-naphthalenesulfonamide could be modified to improve its pharmacokinetic properties, such as its ability to cross the blood-brain barrier, which would make it a more effective tool for studying neuronal function in vivo.
In conclusion, N-(2-methylbenzyl)-2-naphthalenesulfonamide is a promising tool for studying the physiological and pathological roles of TRPC5 channels in the brain. Its specificity and potency make it a valuable asset for researchers investigating the complex mechanisms underlying neurological disorders. As research on N-(2-methylbenzyl)-2-naphthalenesulfonamide continues, it is likely that its potential applications in the field of neuroscience will become even more apparent.
合成法
N-(2-methylbenzyl)-2-naphthalenesulfonamide can be synthesized through a multi-step process involving the reaction of 2-naphthalenesulfonyl chloride with 2-methylbenzylamine. The resulting product can then be purified through recrystallization or chromatography. This synthesis method has been described in detail in several scientific publications.
科学的研究の応用
N-(2-methylbenzyl)-2-naphthalenesulfonamide has been found to be a potent blocker of a specific type of ion channel known as the TRPC5 channel. This channel plays a crucial role in regulating calcium signaling in neurons, and its dysfunction has been implicated in several neurological disorders, including depression, anxiety, and addiction. N-(2-methylbenzyl)-2-naphthalenesulfonamide has been shown to inhibit TRPC5 channels in a dose-dependent manner, making it a valuable tool for studying the physiological and pathological roles of these channels in the brain.
特性
IUPAC Name |
N-[(2-methylphenyl)methyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S/c1-14-6-2-3-9-17(14)13-19-22(20,21)18-11-10-15-7-4-5-8-16(15)12-18/h2-12,19H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSXJHQACNNWJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylbenzyl)naphthalene-2-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-ethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5780705.png)
![4-[(2-propylpentanoyl)amino]benzoic acid](/img/structure/B5780710.png)


![(2,6-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5780723.png)
![(4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenyl)dimethylamine](/img/structure/B5780736.png)

![N'-[(3-methyl-4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5780752.png)

![N-[4-(trifluoromethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5780778.png)


![2-{5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5780802.png)